molecular formula C17H12N2OS B2856149 (E)-2-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile CAS No. 157946-23-1

(E)-2-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile

Cat. No.: B2856149
CAS No.: 157946-23-1
M. Wt: 292.36
InChI Key: APOSHAYDQCAPKA-JLHYYAGUSA-N
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Description

(E)-2-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile is an acrylonitrile derivative featuring a benzo[d]thiazole core and a 4-methoxyphenyl substituent. It is synthesized via a Knoevenagel condensation reaction between 2-(benzo[d]thiazol-2-yl)acetonitrile and 4-methoxybenzaldehyde under microwave irradiation, yielding a yellow solid with a melting point of 130°C (decomposition) and moderate yield (50%) . Key spectral characteristics include an IR absorption peak at 2219 cm⁻¹ (C≡N stretch) and a molecular ion peak at m/z 292 (M⁺) in mass spectrometry .

Properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2OS/c1-20-14-8-6-12(7-9-14)10-13(11-18)17-19-15-4-2-3-5-16(15)21-17/h2-10H,1H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOSHAYDQCAPKA-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological properties, including its mechanisms of action, efficacy against various cancer cell lines, and potential as an antimicrobial agent.

Chemical Structure and Properties

The compound this compound features a benzo[d]thiazole moiety linked to an acrylonitrile group with a methoxy-substituted phenyl ring. Its molecular formula is C18H15N3SC_{18}H_{15}N_3S, and it presents unique structural characteristics that contribute to its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The following table summarizes key findings regarding its cytotoxic effects:

Cell Line IC50 (µM) Mechanism of Action
MCF7 (Breast Cancer)4.53Induction of apoptosis through mitochondrial pathways
HCT116 (Colon Cancer)5.48Inhibition of cell proliferation via cell cycle arrest
A-431 (Skin Cancer)<10Disruption of Bcl-2 protein interactions

The anticancer activity is attributed to several mechanisms:

  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
  • Cell Cycle Arrest : It causes G1/S phase arrest, leading to reduced proliferation rates in cancer cells.
  • Bcl-2 Interaction : The compound has been shown to interact with Bcl-2 proteins, which are crucial for regulating apoptosis.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial effects. Research indicates its efficacy against a range of pathogens:

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus0.25Bactericidal
Escherichia coli0.50Bactericidal
Candida albicans1.00Fungicidal

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms involve:

  • Cell Membrane Disruption : The compound disrupts bacterial cell membranes, leading to cell lysis.
  • Biofilm Inhibition : It inhibits biofilm formation, which is crucial for the survival and virulence of many pathogens.

Case Studies and Research Findings

  • Study on Antitumor Efficacy : A study published in ACS Omega demonstrated that thiazole derivatives, including this compound, exhibited strong cytotoxicity against various cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
  • Antimicrobial Evaluation : Research highlighted in MDPI indicated that this compound showed promising antibacterial activity with MIC values comparable to established antibiotics, suggesting its potential as a therapeutic agent against resistant strains .
  • Structure-Activity Relationship Studies : Investigations into the structure-activity relationship (SAR) revealed that modifications on the phenyl ring significantly enhance both anticancer and antimicrobial activities. The presence of electron-donating groups like methoxy was linked to increased potency .

Scientific Research Applications

Pharmaceutical Development

Therapeutic Potential
The compound has been investigated for its potential therapeutic effects, particularly in the development of drugs targeting diseases such as cancer and inflammation. Studies have shown that derivatives of benzo[d]thiazole exhibit cytotoxic activity against various cancer cell lines, suggesting that (E)-2-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile may also possess similar properties .

Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of related benzo[d]thiazole derivatives on human cancer cell lines. The results indicated that these compounds could inhibit cell proliferation effectively, with specific attention to their mechanism of action involving apoptosis induction .

Antioxidant Applications

The compound is also studied for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various health issues, including aging and chronic diseases. Research suggests that this compound can be utilized in formulating products aimed at reducing oxidative damage in cells .

Material Science

Advanced Materials Development
In material science, the compound is explored for its role in creating advanced materials, particularly polymers and coatings that require enhanced thermal and chemical stability. Its unique chemical structure allows for modifications that can improve material properties such as durability and resistance to environmental factors .

Application AreaSpecific UsesBenefits
PharmaceuticalDrug development for cancer and inflammationPotential therapeutic effects
AntioxidantHealth supplements and cosmeticsReduces oxidative stress
Material SciencePolymers and coatingsEnhanced thermal and chemical stability

Biological Research

Researchers utilize this compound to investigate biological pathways and mechanisms. Its structural characteristics make it a valuable tool in understanding disease processes, particularly those related to neurodegenerative disorders where acetylcholinesterase inhibition is beneficial .

Case Study: Acetylcholinesterase Inhibition
A study demonstrated that related compounds exhibited selective inhibition of acetylcholinesterase, suggesting potential applications in treating Alzheimer's disease. This highlights the importance of this compound in neuropharmacology .

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard for quantifying similar compounds in complex mixtures. Its stability and distinct spectral properties make it an ideal candidate for use in various analytical methods, enhancing the accuracy of chemical analyses .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The compound belongs to a broader family of (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitriles, where the aryl group varies, influencing properties:

Compound Name (Substituent) Melting Point (°C) Yield (%) Key Substituent Effects
Target compound (4-methoxyphenyl) 130 (decomp.) 50 Electron-donating methoxy enhances solubility; moderate yield due to microwave synthesis .
7f (pyridin-3-yl) 155–157 66 Pyridine ring introduces polarity; higher yield via conventional synthesis .
7j (1,1'-biphenyl-4-yl) 191–193 84 Bulky biphenyl group increases melting point and crystallinity .
10a (4-hydroxyphenyl) Not reported Not reported Hydroxyl group enables hydrogen bonding, enhancing antibacterial activity against S. aureus .
CZ-BTZ (9-ethylcarbazol-3-yl) Not reported Not reported Carbazole moiety enables cyanide sensing via fluorescence "turn-on" .

Key Observations :

  • Electron-donating vs. withdrawing groups : The methoxy group in the target compound improves solubility compared to halogenated derivatives (e.g., 7g with 4-chlorophenyl, mp 185–187°C) .
  • Synthetic efficiency : Microwave-assisted synthesis (target compound) reduces reaction time but yields less (50%) compared to room-temperature methods (e.g., 84% for 7j) .
Antimicrobial Activity
  • Compound 10a (4-hydroxyphenyl): Exhibits potent activity against Staphylococcus aureus, attributed to the hydroxyl group’s ability to disrupt bacterial membranes .
  • Target compound: No direct antimicrobial data, but the methoxy group’s electron-donating nature may reduce reactivity compared to hydroxyl or halogenated analogues .
Anticancer Activity
  • Compound 15 (3,4,5-trimethoxyphenyl): Demonstrates broad-spectrum anticancer activity (average GI₅₀ = 0.021–12.2 μM) due to enhanced cellular uptake from trimethoxy groups .
  • Target compound : The single methoxy group may limit potency compared to poly-substituted analogues, though this requires experimental validation .
Enzyme Inhibition
  • Acetylcholinesterase (AChE) inhibition: Derivatives with heteroaromatic substituents (e.g., pyridin-3-yl in 7f) show promise in treating Alzheimer’s disease .

Spectral and Structural Comparisons

  • IR Spectroscopy : All analogues show C≡N stretches near 2200 cm⁻¹, but shifts occur based on substituent electron effects (e.g., 2219 cm⁻¹ for the target compound vs. 2215 cm⁻¹ for 7i with 2-furyl) .
  • Mass Spectrometry : Molecular ion peaks align with calculated masses (e.g., m/z 292 for the target vs. m/z 347 for 7d with morpholin-4-ylphenyl) .
  • Crystallography : The pyridin-3-yl analogue (7f) forms a planar structure with π-π stacking, while the methoxyphenyl variant’s crystal structure remains unstudied .

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